2-Acetyl-3-bromofuran
Overview
Description
2-Acetyl-3-bromofuran is a compound that contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), and 1 Furane . It is a versatile intermediate product for synthesizing more complex compounds and is used in the syntheses of a variety of economically important drugs .
Synthesis Analysis
The synthesis of 2-Acetyl-3-bromofuran can be achieved through several methods. One approach involves the reaction of 3-bromofuran with acetic anhydride in the presence of perchloric acid . Another method involves the continuous-flow, gas-phase synthesis of 2-acetyl furan (AF) by means of the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst .
Scientific Research Applications
Synthesis of Furostifoline
- Scientific Field : Organic Chemistry
- Application Summary : Furostifoline, a furo[3,2-a]carbazole alkaloid, was synthesized from 2-acetyl-3-bromofuran . This compound is part of a class of organic compounds known as alkaloids, which have a wide range of pharmacological activities.
- Methods of Application : The key step of this synthesis was the 2-substituted indole formation with tetrabutylammonium fluoride (TBAF) from 2-(2-propenyl)-3-((2-ethoxycarbonylamino)phenylethynyl)furan .
- Results or Outcomes : The synthesis resulted in furostifoline in a 10% overall yield in four steps .
Furan Platform Chemicals
Synthesis of Furostifoline
- Scientific Field : Organic Chemistry
- Application Summary : Furostifoline, a furo[3,2-a]carbazole alkaloid, was synthesized from 2-acetyl-3-bromofuran . This compound is part of a class of organic compounds known as alkaloids, which have a wide range of pharmacological activities.
- Methods of Application : The key step of this synthesis was the 2-substituted indole formation with tetrabutylammonium fluoride (TBAF) from 2-(2-propenyl)-3-((2-ethoxycarbonylamino)phenylethynyl)furan .
- Results or Outcomes : The synthesis resulted in furostifoline in a 10% overall yield in four steps .
Furan Platform Chemicals
- Scientific Field : Green Chemistry
- Application Summary : 2-Acetyl-3-bromofuran can be used in the synthesis of furan platform chemicals (FPCs), which are directly available from biomass . These chemicals can be used to replace traditional resources such as crude oil in the chemical industry .
- Methods of Application : The synthesis of FPCs involves the use of biomass as a starting material . Specific methods and technical details were not provided in the source.
- Results or Outcomes : The use of FPCs can lead to a wide range of compounds that can be economically synthesized from biomass .
Synthesis of Chiral Furans
- Scientific Field : Green Chemistry
- Application Summary : Shaw and collaborators transformed 3,4,6-tri-O-acetyl-D-glucal into various 2- and 2,3-substituted enantiopure furans . These furans can be used in a variety of chemical reactions and have potential applications in the synthesis of bio-based materials .
- Methods of Application : A mixture of Lewis acids (ZrCl 4 /ZnI 2 ) acts as a catalyst (synergistic effect) and the yields are between 75% and 89% .
- Results or Outcomes : The synthesis resulted in various 2- and 2,3-substituted enantiopure furans .
Synthesis of Acyl Furans
- Scientific Field : Green Chemistry
- Application Summary : An innovative catalytic pathway for the synthesis of acyl furans has been reported . This involves the cross-ketonization of methyl 2-furoate with carboxylic acids . Acyl furans are valuable food additives and pharmaceutical intermediates for the synthesis of antibiotics .
- Methods of Application : The synthesis was carried out in a continuous-flow, gas-phase process over a simple and cheap ZrO 2 catalyst . The optimization of the molar ratio between reactants at 350 °C allowed to achieve 87% acyl furan selectivity at 90% methyl furoate conversion .
- Results or Outcomes : The process resulted in the synthesis of 2-acetyl furan (AF) with a space–time yield of 0.152 h −1 . The E -factor of the process is several times lower compared to traditional routes performed in the liquid phase and under batch conditions .
properties
IUPAC Name |
1-(3-bromofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZZLTOSEPARRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462250 | |
Record name | 2-Acetyl-3-bromofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-3-bromofuran | |
CAS RN |
22037-29-2 | |
Record name | 1-(3-Bromo-2-furanyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22037-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetyl-3-bromofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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